molecular formula C26H20O3 B215954 2-(2-naphthyl)-2-oxoethyl 2,2-diphenylacetate

2-(2-naphthyl)-2-oxoethyl 2,2-diphenylacetate

Cat. No.: B215954
M. Wt: 380.4 g/mol
InChI Key: UCQUIBLCYAYJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-naphthyl)-2-oxoethyl 2,2-diphenylacetate is an organic compound that features a naphthyl group, a ketone, and a diphenylacetate moiety

Properties

Molecular Formula

C26H20O3

Molecular Weight

380.4 g/mol

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 2,2-diphenylacetate

InChI

InChI=1S/C26H20O3/c27-24(23-16-15-19-9-7-8-14-22(19)17-23)18-29-26(28)25(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-17,25H,18H2

InChI Key

UCQUIBLCYAYJAV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-naphthyl)-2-oxoethyl 2,2-diphenylacetate typically involves the reaction of 2-naphthol with diphenylacetyl chloride under basic conditions. The reaction proceeds through the formation of an ester linkage between the hydroxyl group of 2-naphthol and the acyl chloride group of diphenylacetyl chloride. Common reagents used in this synthesis include pyridine or triethylamine as a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-naphthyl)-2-oxoethyl 2,2-diphenylacetate can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2-naphthol and diphenylacetic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Secondary alcohols

    Substitution: 2-Naphthol and diphenylacetic acid

Scientific Research Applications

2-(2-naphthyl)-2-oxoethyl 2,2-diphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(2-naphthyl)-2-oxoethyl 2,2-diphenylacetate involves its interaction with various molecular targets. The naphthyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The ketone and ester functionalities may also interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: A precursor in the synthesis of 2-(2-naphthyl)-2-oxoethyl 2,2-diphenylacetate.

    Diphenylacetic acid: Another precursor used in the synthesis.

    Naphthoquinones: Oxidation products of 2-naphthol.

Uniqueness

This compound is unique due to its combination of a naphthyl group, a ketone, and a diphenylacetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

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